(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Overview
Description
Lincomycin B Hydrochloride is a Lincomycin analog.
Scientific Research Applications
Chemical Synthesis and Transformations
- The compound has been used in studies involving chemical synthesis and transformations. For instance, Valiullina et al. (2020) explored the ring opening in carbapenem-derived p-nitrobenzyl esters, which is related to the formation of enantiomerically pure pyrrolidine derivatives, a category to which our compound belongs (Valiullina et al., 2020).
Pharmacological Profiles
- The pharmacological profile of related pyrrolidine derivatives has been explored in depth. For example, Ogawa et al. (2002) examined a novel 5-HT2A receptor antagonist with a pyrrolidine structure, highlighting the potential of such compounds in pharmacological applications (Ogawa et al., 2002).
Antibacterial Activity
- Pyrrolidine derivatives have been studied for their antibacterial properties. Egawa et al. (1984) synthesized and evaluated the antibacterial activity of various pyrrolidine analogues, indicating the potential application of our compound in antibacterial research (Egawa et al., 1984).
Antioxidant Properties
- In the context of antioxidants, research by Yao Xing-sheng (2007) on 2-ethyl-6-methyl-3-hydroxypyridine, a compound structurally related to pyrrolidines, suggests possible antioxidant applications for our compound (Yao Xing-sheng, 2007).
Receptor Antagonism
- The compound's structure is related to receptor antagonists. Yanagi et al. (1999) synthesized optical isomers of a pyrrolidine benzamide derivative with significant affinity for 5-HT4 receptors, indicating potential receptor antagonism applications for our compound (Yanagi et al., 1999).
Drug Metabolism Studies
- Compounds with a similar structure have been used in drug metabolism studies. Zmijewski et al. (2006) demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, highlighting the potential for similar applications in studying the metabolism of our compound (Zmijewski et al., 2006).
properties
IUPAC Name |
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8?,9?,10-,11?,12-,13-,14?,15?,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWHIXJDICIPX-OVKWTFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)SC)O)O)O)C(C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857931 | |
Record name | Methyl 6,8-dideoxy-6-[(4-ethyl-1-methyl-D-prolyl)amino]-1-thio-beta-L-threo-octopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lincomycin B Hydrochloride | |
CAS RN |
11021-35-5 | |
Record name | Methyl 6,8-dideoxy-6-[(4-ethyl-1-methyl-D-prolyl)amino]-1-thio-beta-L-threo-octopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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